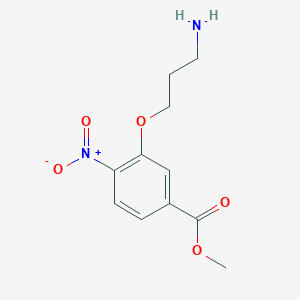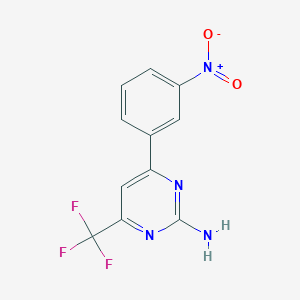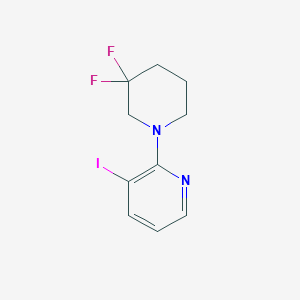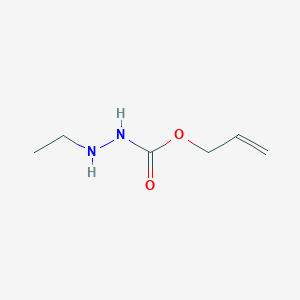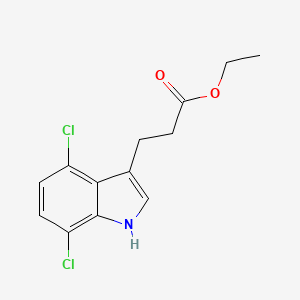
Ethyl 3-(4,7-Dichloro-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31977971” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31977971” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of intermediate products to remove impurities.
Step 3: Final reaction to produce “MFCD31977971” with desired properties.
Industrial Production Methods
In industrial settings, the production of “MFCD31977971” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key factors include:
Optimization of reaction conditions: Ensuring consistent quality and yield.
Use of advanced purification techniques: Such as chromatography and crystallization.
Implementation of safety protocols: To handle hazardous materials and prevent accidents.
Chemical Reactions Analysis
Types of Reactions
“MFCD31977971” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving “MFCD31977971” typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with altered functional groups.
Scientific Research Applications
“MFCD31977971” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD31977971” exerts its effects involves specific molecular targets and pathways. It interacts with enzymes or receptors, leading to changes in cellular processes. Key aspects include:
Binding to molecular targets: Such as proteins or nucleic acids.
Modulation of biochemical pathways: Affecting metabolic or signaling pathways.
Induction of specific cellular responses: Such as apoptosis or proliferation.
Properties
Molecular Formula |
C13H13Cl2NO2 |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
ethyl 3-(4,7-dichloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3 |
InChI Key |
TUZLPQVZZFEHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




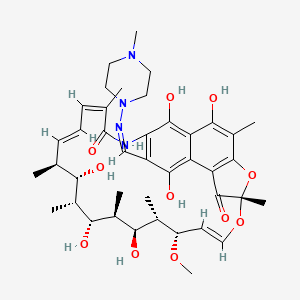
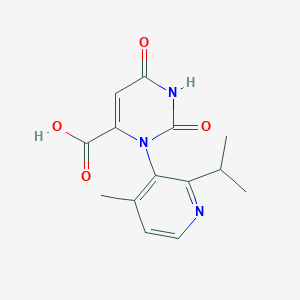
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
